p-Bromomethylbenzoylcholine iodide
Description
p-Bromomethylbenzoylcholine iodide is a quaternary ammonium compound featuring a benzoyl group substituted with a bromomethyl moiety at the para position, coupled to a choline backbone and an iodide counterion.
Properties
CAS No. |
54399-04-1 |
|---|---|
Molecular Formula |
C13H19BrINO2 |
Molecular Weight |
428.10 g/mol |
IUPAC Name |
2-[4-(bromomethyl)benzoyl]oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H19BrNO2.HI/c1-15(2,3)8-9-17-13(16)12-6-4-11(10-14)5-7-12;/h4-7H,8-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZSHJZRPVBKCWPJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)CBr.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromomethylbenzoylcholine iodide typically involves the reaction of p-bromomethylbenzoic acid with choline chloride in the presence of a suitable base The reaction is carried out under controlled conditions to ensure the formation of the desired product
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: p-Bromomethylbenzoylcholine iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and choline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used to hydrolyze the ester bond.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Hydrolysis Products: p-Bromomethylbenzoic acid and choline.
Scientific Research Applications
Chemistry: p-Bromomethylbenzoylcholine iodide is used as a reagent in organic synthesis to introduce the benzoylcholine moiety into various molecules. It serves as a building block for the synthesis of more complex compounds.
Biology: In biological research, this compound is used to study the interactions of choline derivatives with biological membranes and receptors. It is also used in the development of cholinergic drugs and probes.
Medicine: The compound has potential applications in the development of drugs targeting cholinergic systems. It is studied for its effects on neurotransmission and its potential therapeutic uses in neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of p-Bromomethylbenzoylcholine iodide involves its interaction with cholinergic receptors and enzymes. The compound mimics the structure of acetylcholine, allowing it to bind to cholinergic receptors and modulate neurotransmission. It may also inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
Comparison with Similar Compounds
Acetylcholine Bromide
Structural Differences :
Functional Implications :
- Acetylcholine bromide is a well-known cholinergic agonist, binding to muscarinic and nicotinic receptors. The bromomethylbenzoyl modification in the target compound likely alters receptor affinity due to steric hindrance and increased lipophilicity .
p-Bromophenacyl Bromide
Structural Overlap :
- Both compounds share a para-brominated benzoyl group, but p-bromophenacyl bromide lacks the choline-iodide moiety.
Reactivity :
Methyl Iodide (CH₃I)
Counterion Role :
Dimethylsulphonium Iodide
Bioactivity Insights :
- Dimethylsulphonium iodide exhibits antimicrobial activity against Staphylococcus aureus (MIC ~1 µg/mL at 37°C), suggesting iodide-containing compounds may broadly influence microbial membranes or enzymatic functions. However, the bulkier structure of this compound may limit similar activity unless specific targeting mechanisms exist .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Antimicrobial Potential: Dimethylsulphonium iodide’s efficacy against S. aureus (MIC 1 µg/mL) suggests iodide’s role in disrupting microbial membranes. This compound’s larger structure may require targeted delivery for similar effects .
- Atmospheric Relevance : Methyl iodide’s vertical transport behavior (MCI ratios 0.16–0.4 in Pacific regions) underscores iodide’s environmental mobility, contrasting with the synthetic focus of the target compound .
- Structural-Activity Relationships : The bromomethyl group in p-bromophenacyl bromide enhances electrophilicity for alkylation, while its absence in acetylcholine bromide prioritizes receptor binding. The target compound’s hybrid structure may balance these properties .
Notes on Limitations
- Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs.
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